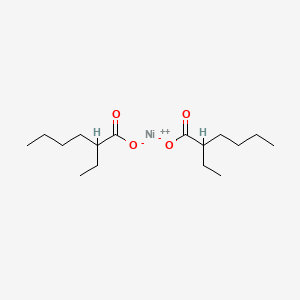

双(2-乙基己酸)镍

描述

Nickel bis(2-ethylhexanoate) is the nickel salt of 2-ethylhexanoic acid, which readily dissociates to the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of nickel bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Synthesis Analysis

A method for the preparation of nickel 2‑ethylhexanoate involves the reaction of an aliphatic carboxylic acid with ammonium hydroxide taken in equivalent ratio in water at 20‑65°C for 20‑60 min to give an aqueous solution of the ammonium salt of this carboxylic acid . In the second step, an aqueous solution of a metal chloride is added to the solution of the ammonium salt and the resultant metal salt of the aliphatic carboxylic acid is extracted with an organic solvent . The yield of nickel 2‑ethylhexanoate ranged from 89 to 98% depending on the reaction conditions .Molecular Structure Analysis

The linear formula of Nickel bis(2-ethylhexanoate) is [CH3(CH2)3CH (C2H5)CO2]2Ni . Its molecular weight is 345.10 .Chemical Reactions Analysis

Nickel 2‑ethylhexanoate is a precursor of a nanoscale catalyst for the cracking of straight‑run fuel oil, vacuum gas oil, heavy oils, and heavy oil residues . Heating nickel 2‑ethylhexanoate in heavy oil residues gives particles of nickel oxide and nickel sulfide .Physical And Chemical Properties Analysis

Nickel bis(2-ethylhexanoate) is a semisolid viscous liquid . Its density is 0.96 g/mL at 25 °C .科学研究应用

天然橡胶的加氢

双(2-乙基己酸)镍是一种有效的天然橡胶加氢催化剂。该过程提高了天然橡胶的热稳定性和抗氧化降解性。该化合物与三异丁基铝结合,促进均相加氢,动力学研究证实了这一点,该研究监测了固定体积反应器内氢压力的变化。 加氢程度通过 ^1H-NMR 光谱法测量,揭示了该化合物在改善橡胶材料性能方面的功效 .

裂化催化剂的制备

在石油化工加工领域,双(2-乙基己酸)镍用作用于裂化重质烃原料的纳米催化剂的前体。该化合物的分解会产生氧化镍和硫化镍颗粒,这些颗粒在催化裂化过程中起着重要作用,将重油转化为更有价值的轻质馏分。 这种应用对于提高从重油残渣中生产燃料的效率至关重要 .

物质的合成

该化合物被鉴定为实验室化学品,用于合成各种物质。它在合成化学中的作用至关重要,因为它能够促进多种反应,从而有助于开发新材料和化学品。 这种广泛的应用突出了该化合物在研究实验室和工业环境中的重要性 .

聚合物生产中的稳定剂

双(2-乙基己酸)镍在聚合物和碳材料的生产中充当稳定剂或改性添加剂。将其包含在聚合物配方中有助于控制分子量并提高最终产品的热稳定性。 这种应用对于生产高性能塑料和橡胶材料意义重大 .

有机反应的催化剂

该化合物也被用作各种有机反应的催化剂。利用其催化性能来加速反应速度,提高产率,并在合成有机化合物中提高选择性。 这使其成为制药行业和精细化学品合成中不可或缺的工具 .

微电子元件中的组成部分

在微电子领域,双(2-乙基己酸)镍因其导电性能而被使用。它参与生产需要精确导电性的电子元件。 该化合物在该领域的应用对于开发先进的电子器件和电路至关重要 .

作用机制

Target of Action

Nickel Bis(2-ethylhexanoate) is a nickel salt of 2-ethylhexanoic acid, which readily dissociates into the corresponding divalent nickel cation and monovalent 2-ethylhexanoate anions . The primary targets of Nickel Bis(2-ethylhexanoate) are therefore the biological systems that interact with these ions. The nickel cation and the 2-ethylhexanoate anion are considered to represent the overall toxicity of Nickel Bis(2-ethylhexanoate) in a manner proportionate to the free acid and the metal .

Mode of Action

The mode of action of Nickel Bis(2-ethylhexanoate) is primarily through its dissociation into nickel cations and 2-ethylhexanoate anions . These ions can interact with various biological targets, potentially disrupting normal cellular processes. The exact nature of these interactions can vary depending on the specific biological context and the concentration of Nickel Bis(2-ethylhexanoate).

Biochemical Pathways

Nickel plays a central role in biology as a cofactor in a wide variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry, and the intracellular use of nickel is supported by many additional nickel proteins that maintain the availability and distribution of the metal ions . Disruption of protein responses and protein response-based biochemical pathways represents a key mechanism through which nickel induces cytotoxicity and carcinogenesis .

Pharmacokinetics

It is known that the compound readily dissociates into nickel cations and 2-ethylhexanoate anions upon dissolution . These ions can then be absorbed and distributed throughout the body, where they can interact with various biological targets. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Nickel Bis(2-ethylhexanoate) and their impact on bioavailability would depend on several factors, including the route of exposure and the physiological characteristics of the individual.

Action Environment

The action of Nickel Bis(2-ethylhexanoate) can be influenced by various environmental factors. For instance, the compound’s toxicity can be affected by the presence of other substances that can interact with nickel cations or 2-ethylhexanoate anions. Additionally, the compound’s stability and efficacy can be influenced by factors such as pH, temperature, and the presence of other ions .

安全和危害

Nickel bis(2-ethylhexanoate) is harmful if swallowed and may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is suspected of causing genetic defects and may cause cancer . It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects .

未来方向

Nickel 2‑ethylhexanoate shows promise as a precursor of catalysts for the cracking of straight‑run fuel oil, vacuum gas oil, and heavy oils . The proposed method simplifies the preparation of nickel 2‑ethylhexanoate and gives an increased yield of this salt when optimal reaction conditions are selected with an optimal ratio of nickel chloride to 2‑ethylhexanoic acid using low‑boiling organic solvents for the extraction of nickel 2‑ethylhexanoate .

属性

IUPAC Name |

2-ethylhexanoate;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Ni/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPKUTPZWFHAHY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30NiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40890588 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Green and viscous; Not miscible in water; [MSDSonline] | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2578 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

4454-16-4 | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004454164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, nickel(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40890588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

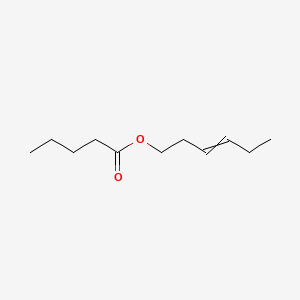

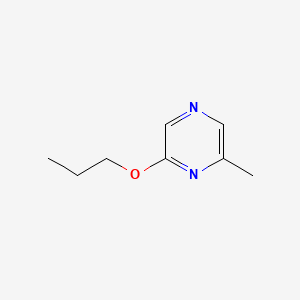

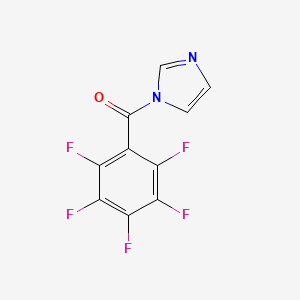

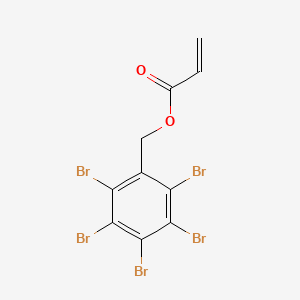

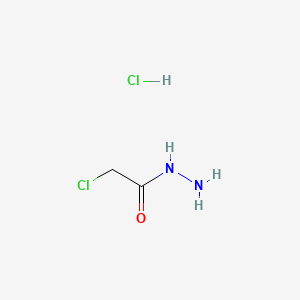

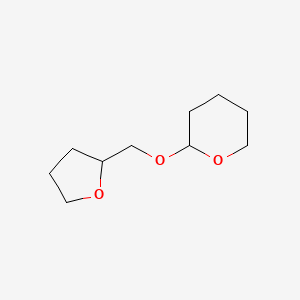

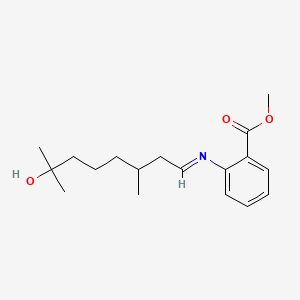

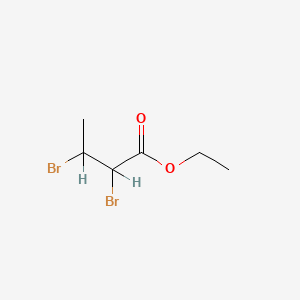

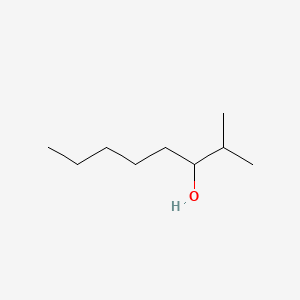

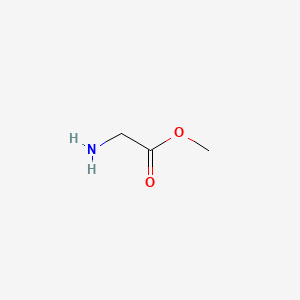

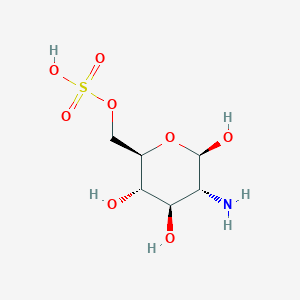

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)